Benzofuran, 5-bromo-2-(2-naphthalenyl)-
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Overview
Description
Benzofuran, 5-bromo-2-(2-naphthalenyl)- is a compound that belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. Benzofuran derivatives are widely distributed in nature and have been found to possess significant antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 5-bromo-2-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms or other functional groups can be substituted on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzofuranones, while reduction can yield benzofurans with additional hydrogen atoms .
Scientific Research Applications
Benzofuran, 5-bromo-2-(2-naphthalenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzofuran, 5-bromo-2-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer or psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its use in treating skin conditions.
Uniqueness
Benzofuran, 5-bromo-2-(2-naphthalenyl)- is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C18H11BrO |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
5-bromo-2-naphthalen-2-yl-1-benzofuran |
InChI |
InChI=1S/C18H11BrO/c19-16-7-8-17-15(10-16)11-18(20-17)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H |
InChI Key |
ZTNNFZIBTBILGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(O3)C=CC(=C4)Br |
Origin of Product |
United States |
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